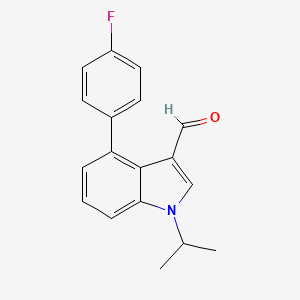

4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde

Description

4-(4-Fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde is a fluorinated indole derivative characterized by a carbaldehyde group at the 3-position of the indole core, a 4-fluorophenyl substituent at the 4-position, and an isopropyl group at the 1-position (N-substitution). The compound’s structural features, including the electron-withdrawing fluorine atom and the bulky isopropyl group, likely influence its reactivity, crystallinity, and intermolecular interactions.

Properties

IUPAC Name |

4-(4-fluorophenyl)-1-propan-2-ylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO/c1-12(2)20-10-14(11-21)18-16(4-3-5-17(18)20)13-6-8-15(19)9-7-13/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOHGKDZHTGLKNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C2=C(C=CC=C21)C3=CC=C(C=C3)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601173705 | |

| Record name | 4-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601173705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350760-31-4 | |

| Record name | 4-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1350760-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601173705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole

The synthesis of 3-(4-fluorophenyl)-1-isopropyl-1H-indole involves several steps:

Formation of Intermediate : 2-Chloro-4’-fluoroacetophenone and N-isopropylaniline are dissolved in DMF and heated to 100°C for 10-11 hours to form 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone .

Indole Formation : The intermediate is then refluxed with ZnCl₂ in boiling ethyl alcohol for 3-5 hours to yield 3-(4-fluorophenyl)-1-isopropyl-1H-indole .

Formylation to Produce 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde

To introduce a carbaldehyde group at the 2-position, 3-(4-fluorophenyl)-1-isopropyl-1H-indole is reacted with a formylating agent like Vilsmeier-Haack reagent (POCl₃/DMF) under controlled conditions.

Analysis of Chemical Reactions

Types of Reactions

- Formylation : The introduction of a carbaldehyde group at a specific position on the indole ring.

- Substitution : Potential modifications to the fluorophenyl or isopropyl groups.

Common Reagents and Conditions

- Formylation : Vilsmeier-Haack reagent or similar formylating agents in solvents like DMF.

- Substitution : Nucleophiles such as amines or thiols in the presence of bases.

Data Tables and Research Findings

| Compound | Molecular Formula | Molecular Weight | Synthesis Method |

|---|---|---|---|

| 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde | C₁₈H₁₇FNO | 281.12 g/mol | Formylation using Vilsmeier-Haack reagent |

| 3-(4-Fluorophenyl)-1-isopropyl-1H-indole | C₁₆H₁₄FN | 243.29 g/mol | Fischer indole synthesis |

Chemical Reactions Analysis

4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties, particularly in the following areas:

- Anticancer Activity: Studies suggest that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, structural activity relationship (SAR) analyses indicate that modifications can enhance cytotoxicity comparable to established chemotherapeutics like doxorubicin.

- Antimicrobial Properties: Preliminary research indicates that this compound may possess antimicrobial activities against specific bacterial and fungal strains, making it a candidate for drug development in infectious diseases.

Organic Synthesis

4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Nucleophilic Additions: The aldehyde group can react with nucleophiles to form alcohols or imines.

- Condensation Reactions: It can undergo condensation with amines to produce nitrogen-containing compounds .

Materials Science

The compound's unique properties make it suitable for applications in materials science, including:

- Fluorescent Dyes: Its structural characteristics allow for potential use in developing fluorescent materials for imaging and sensing applications.

- Development of New Materials: The compound may be utilized as a precursor in synthesizing novel materials with specific properties.

Case Studies

Several studies have investigated the biological activities and applications of this compound:

-

Anticancer Efficacy Study:

A study evaluated the cytotoxic effects of various indole derivatives, including this compound. Results indicated significant IC₅₀ values against multiple cancer cell lines, suggesting its potential as an anticancer agent. -

Antimicrobial Activity Investigation:

Research demonstrated that 4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde exhibited antimicrobial activity against certain strains, supporting its candidacy for drug development against infectious diseases.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s ability to bind to target proteins, while the indole core facilitates its interaction with biological receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. This compound may inhibit enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Planarity and Crystallinity

Compound 1 : 4-(4-Fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde

- Key features : Fluorine at the para position of the phenyl ring, isopropyl group at N1, and carbaldehyde at C3.

- Crystallinity : Based on analogous compounds (e.g., 4-(4-chlorophenyl)- and 4-(4-fluorophenyl)-thiazole derivatives), fluorophenyl-substituted compounds exhibit near-planar conformations except for one fluorophenyl group oriented perpendicularly to the molecular plane . This deviation may reduce packing efficiency compared to fully planar analogs.

Compound 2 : 3-(4-Fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde (无锡云萃生物, CAS 101125-34-2)

- Key differences : Carbaldehyde at C2 instead of C3.

- The C2 carbaldehyde may engage in different intermolecular interactions, affecting solubility and crystallization behavior compared to the C3 analog .

Compound 3 : 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde (CAS 590390-96-8)

- Key differences : Lacks the 4-fluorophenyl substituent; phenyl group at C2 instead of C4.

- The C2-phenyl group may sterically hinder interactions at the indole core .

Comparative Physicochemical Properties

Key Research Findings and Implications

Electron-Withdrawing Effects : The 4-fluorophenyl group enhances stability and influences π-π stacking in crystals compared to chlorophenyl or methyl analogs .

Positional Isomerism : Carbaldehyde at C3 (Compound 1) vs. C2 (Compound 2) significantly affects molecular planarity and dipole moments, impacting pharmacological properties if used in drug discovery .

Biological Activity

4-(4-Fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde is a compound belonging to the indole family, characterized by a unique structure that includes a fluorophenyl group, an isopropyl group, and an aldehyde functional group. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.

Synthesis and Structural Characteristics

The synthesis of 4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde typically follows multi-step organic reactions, which require careful control of conditions to achieve high yields and purity. The presence of the fluorine atom enhances its chemical properties, making it a subject of interest in various biological applications.

Biological Activity Overview

The biological activity of 4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde has been explored in several studies, indicating its potential as an antimicrobial and anticancer agent. The compound's mechanism of action may involve interaction with specific molecular targets, influencing cell signaling pathways related to growth and apoptosis .

Antimicrobial Activity

Research indicates that compounds similar to 4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various pathogenic bacteria, with inhibition zones comparable to standard antibiotics .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Inhibition Zone (mm) | Target Pathogen |

|---|---|---|

| 4-(4-Fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde | TBD | TBD |

| Derivative A (similar structure) | 22 | Pseudomonas aeruginosa |

| Derivative B (similar structure) | 25 | Klebsiella pneumoniae |

Anticancer Potential

Several studies have highlighted the anticancer potential of indole derivatives. For example, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 and A549, with IC50 values indicating effective growth inhibition .

Table 2: Anticancer Activity Data

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| 4-(4-Fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde | TBD | TBD |

| Indole Derivative C | MCF-7 | 0.39 |

| Indole Derivative D | A549 | 0.71 |

The precise mechanism by which 4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde exerts its biological effects remains under investigation. However, it is hypothesized that it may interact with enzymes or receptors involved in critical cellular processes such as apoptosis and inflammation .

Case Studies

A case study involving the synthesis of Schiff base ligands derived from this compound demonstrated notable antimicrobial and antitubercular activities. The metal complexes formed showed enhanced biological activity compared to their parent compounds, suggesting that structural modifications can significantly influence biological efficacy .

Q & A

Q. What are the standard synthetic routes for 4-(4-fluorophenyl)-1-isopropyl-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via multi-step organic reactions. A common approach involves:

Friedel-Crafts Condensation : Reacting fluorobenzene with chloroacetyl chloride in the presence of AlCl₃ to form 4-fluorophenacyl chloride .

Cyclization : Using ZnCl₂ to cyclize intermediates like 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone into the indole core .

Aldehyde Introduction : Condensation with 3-(N-methyl-N-phenylamino)acrolein in the presence of POCl₃ in acetonitrile to install the carbaldehyde group .

Optimization Tips :

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR :

- FT-IR : Confirm the aldehyde group via a strong C=O stretch at ~1680–1720 cm⁻¹ .

- X-ray Diffraction : Resolve crystal packing and confirm stereochemistry (e.g., planar indole systems and intermolecular interactions) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve ambiguities in molecular geometry or intermolecular interactions?

Methodological Answer:

- Software Tools :

- Validation Metrics :

Q. What strategies can mitigate challenges in synthesizing derivatives of this compound, such as regioselectivity issues or competing side reactions?

Methodological Answer:

- Regioselective Functionalization :

- Side Reaction Mitigation :

Q. How does the fluorine substituent influence the compound's electronic properties and pharmacological relevance?

Methodological Answer:

- Electronic Effects :

- Fluorine’s electron-withdrawing nature increases the indole ring’s electrophilicity, enhancing reactivity in cross-coupling reactions .

- Stabilizes intermolecular interactions (e.g., C–H···F hydrogen bonds) in crystal lattices, as seen in X-ray studies of related fluorophenyl-indoles .

- Pharmacological Implications :

- Fluorine improves metabolic stability and bioavailability, making the compound a key intermediate in statin derivatives like Fluvastatin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.